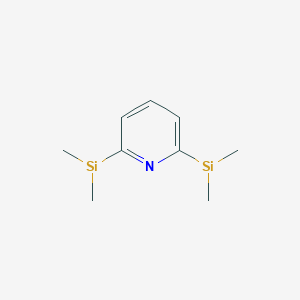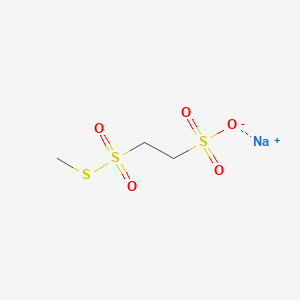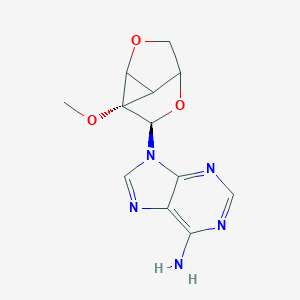
9-Hedake
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hedake is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a particular method that involves the use of specific reagents and conditions. The mechanism of action of 9-Hedake is still not fully understood, but recent scientific research has shed some light on its biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 9-Hedake is still not fully understood. However, recent studies have suggested that it may act as a modulator of the serotonergic system. It has been shown to increase the levels of serotonin in the brain, which may be responsible for its neuroprotective effects.
Biochemical And Physiological Effects
Studies have shown that 9-Hedake has a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to decrease the levels of inflammatory cytokines, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 9-Hedake for lab experiments is its high purity. The synthesis method has been optimized to yield a product with high purity, which is essential for scientific research. However, one of the limitations of 9-Hedake is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 9-Hedake. One area of research is the potential use of 9-Hedake in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 9-Hedake in animal models and humans. Another area of research is the mechanism of action of 9-Hedake. More studies are needed to fully understand how 9-Hedake modulates the serotonergic system and its neuroprotective effects. Finally, there is a need for research on the potential use of 9-Hedake in other fields such as cancer research and drug development.
Conclusion:
In conclusion, 9-Hedake is a chemical compound with significant potential for scientific research. Its synthesis method has been optimized to yield high purity, and its potential applications in the field of neuroscience are promising. Although the mechanism of action of 9-Hedake is not fully understood, recent studies have shed some light on its biochemical and physiological effects. Further research is needed to fully understand the potential of 9-Hedake in various fields and to determine its efficacy and safety in animal models and humans.
Synthesis Methods
The synthesis of 9-Hedake involves the reaction of 2-(2-aminoethyl) indole with 2-bromoacetophenone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using column chromatography. This method has been optimized to yield high purity 9-Hedake.
Scientific Research Applications
The potential applications of 9-Hedake in scientific research are vast. One of the most promising applications is in the field of neuroscience. Recent studies have shown that 9-Hedake has a neuroprotective effect and can improve cognitive function in animal models. This has led to research on the potential use of 9-Hedake in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
150890-72-5 |
|---|---|
Product Name |
9-Hedake |
Molecular Formula |
C12H13N5O3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
9-[(5S,7R,8S)-8-methoxy-3,6-dioxatricyclo[3.3.0.02,8]octan-7-yl]purin-6-amine |
InChI |
InChI=1S/C12H13N5O3/c1-18-12-6-5(2-19-8(6)12)20-11(12)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11H,2H2,1H3,(H2,13,14,15)/t5-,6?,8?,11-,12+/m1/s1 |
InChI Key |
LDVMREARNDQIMN-QKGJZQGISA-N |
Isomeric SMILES |
CO[C@@]12[C@@H](O[C@H]3C1C2OC3)N4C=NC5=C(N=CN=C54)N |
SMILES |
COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N |
Canonical SMILES |
COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N |
synonyms |
6-amino-9-(1-methoxy-2,7-dioxatricyclo(3.3.0(4,6))octan-8-yl)purine 9-HEDAKE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



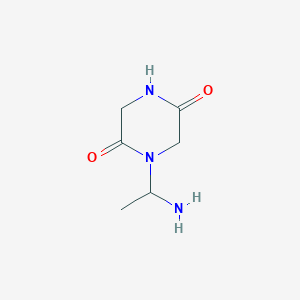

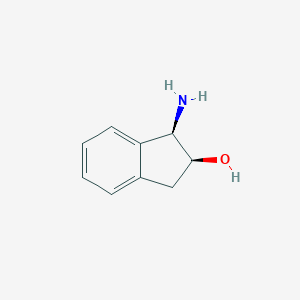
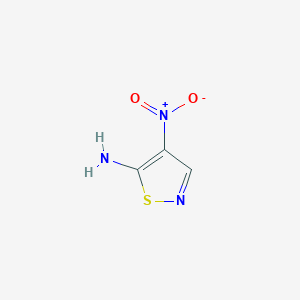
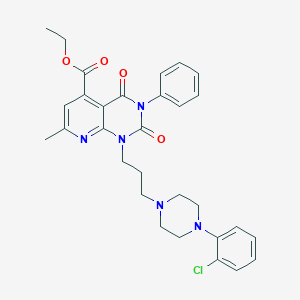
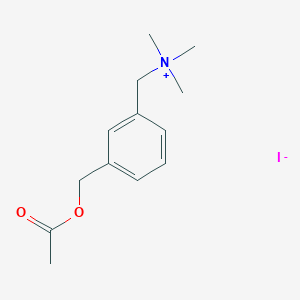
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
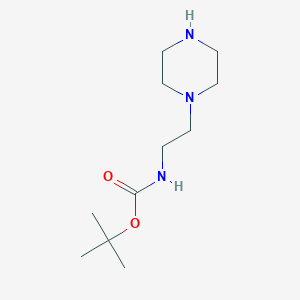
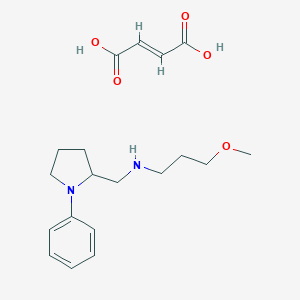
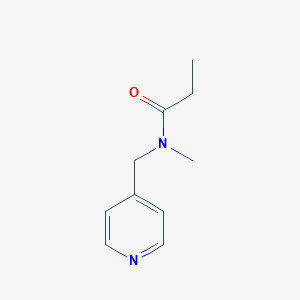
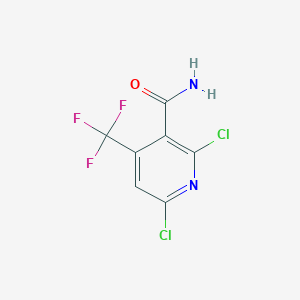
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
